N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
Overview
Description
N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.15691181 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by Ghorab et al. (2017) demonstrated the synthesis of novel derivatives carrying the sulfonamide moiety, showcasing significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens. The synthesized compounds displayed higher activity compared to reference drugs in some cases, underlining their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Photodynamic Therapy for Cancer
Pişkin et al. (2020) reported on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. Their photophysical and photochemical properties suggest a potential for significant clinical applications in treating various cancers (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition Studies
Lolak et al. (2020) investigated a series of novel benzenesulfonamides for their antioxidant properties and ability to inhibit crucial enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The compounds exhibited moderate to strong inhibitory activity, highlighting their therapeutic potential (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Oxidative Cross-Coupling Reactions
Miura et al. (1998) explored the use of N-(2‘-Phenylphenyl)benzenesulfonamides in oxidative cross-coupling reactions with acrylate esters to produce derivatives with potential bioactive properties. These reactions demonstrate the compound's utility in synthetic organic chemistry, providing pathways to novel structures (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).
Synthesis of Novel Schiff Bases
A study by Alyar et al. (2019) involved the synthesis and characterization of new Schiff bases derived from sulfamethoxazole and sulfisoxazole, exhibiting inhibitory effects on various enzyme activities. This research highlights the compound's role in developing potential therapeutic agents through structural modification (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-14-9-10-15(13-18(14)28(26,27)21-11-12-23(2)3)19-16-7-5-6-8-17(16)20(25)24(4)22-19/h5-10,13,21H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIDKWFVXLRFGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)S(=O)(=O)NCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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